Cas no 74954-71-5 ((3S)-3-hydroxypiperidin-2-one)

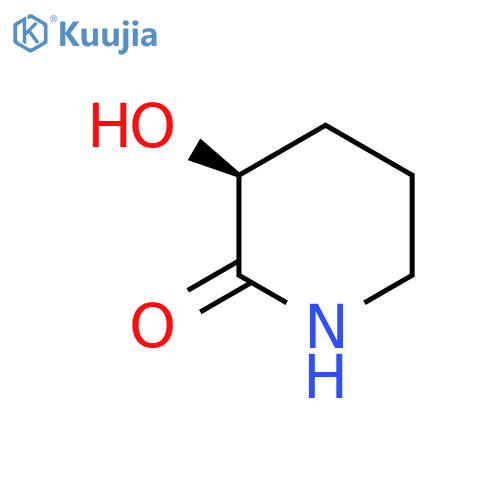

(3S)-3-hydroxypiperidin-2-one structure

商品名:(3S)-3-hydroxypiperidin-2-one

(3S)-3-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-2-Piperidinone

- (S)-3-Hydroxypiperidin-2-one

- (S)-3-Hydroxy-piperidin-2-on

- (S)-3-hydroxy-piperidin-2-one

- AC1NRDJ7

- AK-41395

- KB-05405

- RL04858

- SureCN1105058

- (3S)-3-hydroxypiperidin-2-one

- (S)-(-)-3-hydroxy-2-piperidone

- 74954-71-5

- DTXSID10415363

- RYKLZUPYJFFNRR-BYPYZUCNSA-N

- AT24626

- CS-0455353

- AKOS016844259

- XYLOSE-DERIVED ISOFAGOMINE LACTAM

- A850531

- Q27467528

- 3-(S)-HYDROXY-2-PIPERIDONE

- SCHEMBL1105058

-

- MDL: MFCD11112159

- インチ: 1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1

- InChIKey: RYKLZUPYJFFNRR-BYPYZUCNSA-N

- ほほえんだ: O[C@@H]1C(NCCC1)=O

計算された属性

- せいみつぶんしりょう: 115.063328530g/mol

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 密度みつど: 1.199±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 144-146 ºC (ethyl acetate )

- ようかいど: 可溶性(256 g/l)(25ºC)、

- PSA: 49.33000

- LogP: -0.41390

(3S)-3-hydroxypiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2033-500MG |

(3S)-3-hydroxypiperidin-2-one |

74954-71-5 | 95% | 500MG |

¥ 2,560.00 | 2023-03-13 | |

| Chemenu | CM180359-1g |

(S)-3-Hydroxypiperidin-2-one |

74954-71-5 | 95% | 1g |

$522 | 2023-01-09 | |

| TRC | S357973-100mg |

(S)-3-Hydroxypiperidin-2-one |

74954-71-5 | 100mg |

$ 196.00 | 2023-04-16 | ||

| Chemenu | CM180359-1g |

(S)-3-Hydroxypiperidin-2-one |

74954-71-5 | 95% | 1g |

$795 | 2021-08-05 | |

| TRC | S357973-50mg |

(S)-3-Hydroxypiperidin-2-one |

74954-71-5 | 50mg |

$ 81.00 | 2023-04-16 | ||

| eNovation Chemicals LLC | Y0979261-1g |

(S)-3-hydroxypiperidin-2-one |

74954-71-5 | 95% | 1g |

$850 | 2024-08-02 | |

| Advanced ChemBlocks | P36280-1G |

(3S)-3-Hydroxy-2-piperidinone |

74954-71-5 | 95% | 1G |

$665 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526020-1g |

(S)-3-hydroxypiperidin-2-one |

74954-71-5 | 98% | 1g |

¥4801.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2033-100mg |

(3S)-3-hydroxypiperidin-2-one |

74954-71-5 | 95% | 100mg |

¥1260.0 | 2024-04-17 | |

| Ambeed | A654737-1g |

(S)-3-Hydroxypiperidin-2-one |

74954-71-5 | 98% | 1g |

$479.0 | 2024-04-17 |

(3S)-3-hydroxypiperidin-2-one 関連文献

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

74954-71-5 ((3S)-3-hydroxypiperidin-2-one) 関連製品

- 19365-07-2(5-Hydroxypiperidin-2-one)

- 102774-92-5((R)-5-Hydroxypiperidin-2-one)

- 220928-01-8((3R)-3-hydroxypiperidin-2-one)

- 19365-08-3(3-Hydroxypiperidin-2-one)

- 24211-54-9((5S)-5-hydroxypiperidin-2-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74954-71-5)(S)-3-hydroxypiperidin-2-one

清らかである:99%

はかる:1g

価格 ($):431.0